N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide
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Overview
Description
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is an organic compound with a complex structure that includes a furan ring, a pyrrole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide typically involves multiple steps. One common method includes the reaction of furfurylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butylmethyl ether at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkyl halides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: A simpler compound with a furan ring and an amine group.
N-(furan-2-ylmethyl)-2-[(4’-methylbiphenyl-4-yl)oxy]acetamide: A compound with a similar furan ring but different substituents.
Uniqueness
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is unique due to its combination of a furan ring, a pyrrole ring, and a sulfonyl group. This combination provides distinct chemical properties and potential biological activities that are not found in simpler compounds.
Properties
Molecular Formula |
C23H28N2O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide |
InChI |
InChI=1S/C23H28N2O4S/c1-5-6-9-21(26)24-23-22(30(27,28)20-12-10-16(2)11-13-20)17(3)18(4)25(23)15-19-8-7-14-29-19/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,24,26) |
InChI Key |
FKBMKIVEVBUZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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